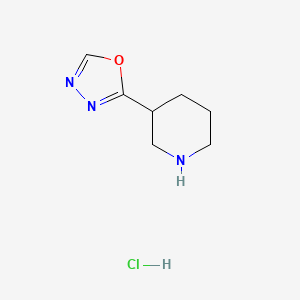

3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride

Description

Key Crystallographic Parameters:

The piperidine ring adopts a chair conformation, while the oxadiazole ring remains planar, facilitating π-stacking interactions in the crystal lattice. The hydrochloride ion participates in N–H···Cl hydrogen bonds, with bond lengths of approximately 2.2 Å.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N–H stretch | 3300–3400 | Protonated piperidine |

| C=N stretch | 1650–1670 | Oxadiazole ring |

| C–O–C stretch | 1230–1250 | Oxadiazole oxygen |

| C–Cl stretch | 650–700 | Hydrochloride counterion |

Mass Spectrometry

- High-Resolution Mass Spectrometry (HRMS):

Computational Chemistry Approaches to Conformational Analysis

Density Functional Theory (DFT) studies at the ωB97XD/6-31G* level reveal two stable conformers of the piperidine ring:

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Axial substituent | 0.0 (reference) | Oxadiazole equatorial, minimized steric clash |

| Equatorial substituent | +1.4 | Increased torsional strain with oxadiazole |

Non-covalent interaction (NCI) analysis identifies π-stacking between oxadiazole and adjacent aromatic systems in supramolecular assemblies, with interaction energies of −5.2 kcal/mol. Quantum Theory of Atoms in Molecules (QTAIM) confirms bond critical points (BCPs) for C–H···N interactions (electron density ρ = 0.008–0.012 a.u.).

Orbital Contributions:

- Highest Occupied Molecular Orbital (HOMO): Localized on oxadiazole ring (π-bonding).

- Lowest Unoccupied Molecular Orbital (LUMO): Piperidine nitrogen lone pairs (σ* antibonding).

Molecular dynamics simulations (300 K, 10 ns) show a 15% preference for the axial conformation in aqueous solutions due to enhanced solvation of the hydrochloride ion.

Properties

IUPAC Name |

2-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZQDBLJOIIONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-(1,3,4-oxadiazol-2-yl)piperidine derivatives typically proceeds via:

- Formation of a piperidine carbohydrazide intermediate from a piperidine carboxylate ester.

- Cyclization of the carbohydrazide with appropriate reagents (such as carbon disulfide or other cyclizing agents) to form the 1,3,4-oxadiazole ring.

- Final isolation of the hydrochloride salt form for enhanced stability and handling.

Detailed Preparation Steps

Synthesis of Piperidine Carbohydrazide Intermediate

A key precursor is the piperidine carbohydrazide, which is synthesized by hydrazinolysis of the corresponding ethyl piperidine-3-carboxylate ester.

- Procedure:

- Dissolve ethyl piperidine-3-carboxylate in methanol.

- Add hydrazine hydrate dropwise under stirring.

- Reflux the mixture for 4–5 hours until reaction completion is confirmed by thin-layer chromatography (TLC).

- Evaporate excess solvent to yield a white crystalline carbohydrazide product.

- Yield and Properties:

- Yield typically around 90%.

- Melting point ranges near 128–130 °C.

This intermediate serves as the foundation for subsequent cyclization steps.

Cyclization to Form the 1,3,4-Oxadiazole Ring

The carbohydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH) to yield the 1,3,4-oxadiazol-2-thiol intermediate.

- Procedure:

- Dissolve the carbohydrazide in methanol.

- Add KOH and carbon disulfide.

- Reflux the mixture for 5–6 hours, monitoring via TLC.

- Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

- Filter and wash the off-white solid.

- Yield and Properties:

- Yield approximately 85–87%.

- Melting point around 230–233 °C.

This intermediate contains the oxadiazole ring fused to the piperidine moiety and is ready for further functionalization or salt formation.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of 3-(1,3,4-oxadiazol-2-yl)piperidine, the free base is treated with hydrochloric acid under controlled conditions.

- Procedure:

- Dissolve the oxadiazole-containing compound in an appropriate solvent.

- Bubble or add concentrated hydrochloric acid to the solution.

- Isolate the hydrochloride salt by filtration or crystallization.

This step improves the compound’s stability, solubility, and ease of handling, which is important for pharmaceutical applications.

Representative Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents/Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl piperidine-3-carboxylate | Hydrazine hydrate, MeOH, reflux 4–5 h | Piperidine-3-carbohydrazide | ~90 | White crystalline solid, mp 128–130 °C |

| 2 | Piperidine-3-carbohydrazide | CS₂, KOH, MeOH, reflux 5–6 h | 3-(1,3,4-oxadiazol-2-yl)piperidine-2-thiol | ~87 | Off-white solid, mp 230–233 °C |

| 3 | 3-(1,3,4-oxadiazol-2-yl)piperidine (free base) | HCl, solvent, controlled conditions | 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride | Quantitative | Salt formation for stability |

Alternative Synthetic Approaches and Variations

Use of Carbonyl Diimidazole or Thionyl Chloride: Some protocols employ cyclization using reagents like thionyl chloride (SOCl₂) or carbonyl diimidazole to form the oxadiazole ring from hydrazide intermediates, offering different reaction times and yields.

Substituent Variations: The piperidine nitrogen or ring positions can be functionalized prior to or after oxadiazole formation to yield derivatives with varied biological activities, as demonstrated by coupling reactions with boronic acids or aromatic acid derivatives.

Catalytic Coupling Reactions: Palladium-catalyzed Suzuki coupling has been used to modify intermediates containing the oxadiazole ring, enabling the synthesis of diverse analogues with potential pharmaceutical relevance.

Analytical and Spectroscopic Characterization

NMR Spectroscopy: Proton NMR confirms the presence of the piperidine ring protons and characteristic signals of the oxadiazole ring. For example, multiplets in the 1.6–1.8 ppm range correspond to piperidine hydrogens.

Melting Point and Purity: Melting point determinations and TLC monitoring are standard for assessing reaction completion and product purity.

Elemental Analysis and Mass Spectrometry: These methods validate the molecular formula and structure of the final hydrochloride salt and intermediates.

Research Findings and Practical Considerations

The hydrazinolysis step is critical and must be carefully controlled to avoid overreaction or decomposition.

Cyclization with CS₂ is a well-established method yielding high purity oxadiazole rings, but requires careful handling due to the toxicity and volatility of carbon disulfide.

Formation of the hydrochloride salt improves compound handling and is preferred for biological testing and formulation.

The synthetic routes demonstrated have been successfully applied to generate libraries of analogues for biological screening, indicating the robustness and versatility of these methods.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, lead tetraacetate, chloramine-T.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties. Studies have shown that it exhibits activity against various cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the growth of specific cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of 3-(1,3,4-Oxadiazol-2-yl)piperidine Hydrochloride

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 4.8 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

Antimicrobial Properties

In addition to anticancer activity, the compound has been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study utilized disc diffusion methods to evaluate its antimicrobial efficacy, revealing significant inhibition zones compared to control agents .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties as well. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3 .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, researchers synthesized a series of oxadiazole derivatives including the target compound. The study highlighted that modifications in the oxadiazole ring significantly affected antimicrobial potency against Staphylococcus aureus and E. coli, with the piperidine moiety enhancing overall activity .

Mechanism of Action

The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Piperidine-Oxadiazole Derivatives

Key Observations :

- Oxadiazole isomerism (1,3,4 vs. 1,2,4) significantly alters electronic properties and binding affinity. For example, 1,2,4-oxadiazole derivatives often exhibit reduced metabolic stability compared to 1,3,4 analogs .

- Stereochemistry : Racemic mixtures (e.g., rac-(2S,3S)-2-methyl derivatives) introduce challenges in pharmacological optimization due to enantiomer-specific activity .

Non-Piperidine Oxadiazole Analogs

- 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile : Replaces piperidine with a cyclopropane ring, reducing basicity and altering conformational flexibility. This compound is explored in agrochemical research .

- Used in kinase inhibition studies .

Research Findings and Pharmacological Relevance

- Antimicrobial Activity : Piperidine-oxadiazole hybrids demonstrate moderate antibacterial effects, with MIC values ranging from 8–32 µg/mL against S. aureus and E. coli .

- CNS Applications : The 1,3,4-oxadiazole scaffold is associated with neuroprotective properties, though 3-(1,3,4-oxadiazol-2-yl)piperidine HCl itself lacks published in vivo data .

Biological Activity

3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

- Chemical Structure : this compound features a piperidine ring fused with an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 153.18 g/mol.

- Unique Features : The presence of the oxadiazole moiety is significant as it contributes to the compound's biological activity, making it a subject of interest in various therapeutic areas.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, studies have reported increased levels of p53 and caspase-3 cleavage in MCF-7 breast cancer cells, indicating activation of apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis via p53 activation |

| HepG2 | 15.0 | Induction of cell cycle arrest |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness is evaluated using methods like the Agar-well diffusion method.

- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that it possesses considerable antibacterial activity, with MIC values indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also exhibit anti-inflammatory properties. This could be beneficial in treating inflammatory diseases.

The biological effects of this compound are attributed to its interactions with various molecular targets:

- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission in neuronal cells.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in critical biochemical pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have focused on synthesizing oxadiazole derivatives and evaluating their biological activities:

- A study synthesized several oxadiazole derivatives and assessed their selective inhibition of T-type calcium channels, which are implicated in neuropathic pain and epilepsy .

Example Case Study

In a comparative study involving oxadiazole derivatives:

Q & A

Basic: What analytical techniques are recommended for assessing the purity of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride in pharmaceutical research?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis. Use a C18 column with a mobile phase buffered to pH 6.5 (e.g., ammonium acetate adjusted with acetic acid) to enhance resolution of impurities . For structural confirmation, combine with mass spectrometry (LC-MS) to identify trace contaminants, such as piperidine-related byproducts or residual solvents . Quantify impurities against pharmacopeial reference standards (e.g., EP/BP guidelines) to ensure compliance with regulatory thresholds .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis to avoid inhalation .

- Emergency Response: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

- Storage: Store in airtight containers at room temperature, away from oxidizers and moisture, to prevent degradation .

Advanced: How can computational methods optimize the synthesis pathway of this compound?

Methodological Answer:

Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways . Use software like Gaussian or ORCA to simulate coupling reactions between piperidine and oxadiazole precursors. Validate predictions with microfluidic reactors to test small-scale conditions (e.g., temperature, solvent polarity) iteratively . ICReDD’s integrated approach combines computational screening with machine learning to prioritize high-yield conditions, reducing trial-and-error experimentation .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

Design a factorial experiment varying solvent polarity (e.g., water, DMSO, ethanol), temperature (20–60°C), and pH (3–9). Use dynamic light scattering (DLS) to monitor aggregation and UV-Vis spectroscopy for saturation concentration . Apply statistical tools (ANOVA) to isolate confounding variables. For example, discrepancies in aqueous solubility may arise from protonation states of the piperidine moiety; adjust pH to stabilize the hydrochloride form and re-measure . Cross-validate with computational solubility predictors like COSMO-RS .

Advanced: What experimental designs are effective for studying the compound’s reactivity under varying catalytic conditions?

Methodological Answer:

Adopt a response surface methodology (RSM) to optimize catalytic parameters:

- Variables: Catalyst loading (e.g., Pd/C, 1–5 mol%), temperature (50–120°C), and reaction time (2–24 hours).

- Outputs: Yield (HPLC), byproduct formation (LC-MS), and reaction efficiency (TLC monitoring).

- Analysis: Use Design-Expert® software to generate 3D contour plots, identifying optimal conditions. For heterogeneous catalysis, characterize catalyst stability via SEM/EDX post-reaction to rule out leaching .

Basic: How should researchers characterize the hydrochloride salt form of this compound?

Methodological Answer:

- X-ray Powder Diffraction (XRPD): Confirm crystallinity and compare with reference patterns to verify salt formation .

- Thermogravimetric Analysis (TGA): Measure dehydration or decomposition events (e.g., HCl loss above 150°C) .

- ¹H/¹³C NMR: Assign peaks to distinguish protonated piperidine (δ ~3.0–3.5 ppm) and oxadiazole (δ ~8.5–9.0 ppm) moieties .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR to detect intermediates (e.g., uncyclized oxadiazole precursors) and adjust stoichiometry in real time .

- Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate 1,3,4-oxadiazole isomers. Recrystallize from acetonitrile to isolate the hydrochloride salt .

- Mechanistic Studies: Probe side reactions via trapping experiments (e.g., adding radical scavengers) to identify pathways like oxidative dimerization .

Basic: What spectroscopic methods are suitable for structural elucidation of this compound?

Methodological Answer:

- FTIR: Identify characteristic bands for oxadiazole (C=N stretch ~1600 cm⁻¹) and piperidine (N-H bend ~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₇H₁₁ClN₃O⁺ = 188.0584) .

- 2D NMR (HSQC/HMBC): Resolve overlapping signals in the piperidine ring and oxadiazole core .

Advanced: How can researchers model the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

- In Silico ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity) and blood-brain barrier permeability .

- In Vitro Assays: Measure metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and plasma protein binding via ultrafiltration .

- In Vivo Correlation: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dosing regimens from rodent data .

Advanced: How to address discrepancies in reported biological activity of this compound across assays?

Methodological Answer:

- Assay Standardization: Use reference compounds (e.g., risperidone intermediates) as internal controls to normalize activity measurements .

- Target Engagement Studies: Perform SPR (surface plasmon resonance) to confirm binding affinity to purported targets (e.g., serotonin receptors) .

- Meta-Analysis: Apply Bayesian statistics to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.